(Rac)-Plevitrexed: A Technical Deep Dive into its Anti-Cancer Mechanism of Action
(Rac)-Plevitrexed: A Technical Deep Dive into its Anti-Cancer Mechanism of Action
(Rac)-Plevitrexed (also known as ZD9331 and BGC9331) is a potent, third-generation, non-polyglutamatable quinazoline-based antifolate that acts as a specific and direct inhibitor of thymidylate synthase (TS).[1][2] Developed to overcome resistance mechanisms associated with polyglutamation, Plevitrexed has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in cancers such as ovarian, pancreatic, and gastric cancer.[1] This technical guide provides a comprehensive overview of the mechanism of action of (Rac)-Plevitrexed in cancer cells, detailing its molecular interactions, cellular transport, and the downstream consequences of its enzymatic inhibition.
Core Mechanism: Potent Inhibition of Thymidylate Synthase
The primary anti-cancer activity of (Rac)-Plevitrexed stems from its direct and potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1] dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication and repair. By inhibiting TS, Plevitrexed effectively depletes the intracellular pool of dTTP, leading to what is often termed "thymineless death." This disruption of DNA synthesis is particularly cytotoxic to rapidly proliferating cancer cells.
Plevitrexed is a highly potent inhibitor of TS, with a reported inhibition constant (Ki) of 0.44 nM .[3] Unlike earlier generations of antifolate TS inhibitors, such as raltitrexed, Plevitrexed does not require intracellular polyglutamation for its activity.[1] This is a key design feature intended to circumvent resistance mechanisms in tumors with reduced expression of folylpolyglutamate synthetase (FPGS).[1]
The inhibition of TS by Plevitrexed leads to a cascade of downstream cellular events. The immediate biochemical consequence is the accumulation of the TS substrate, deoxyuridine monophosphate (dUMP), and a corresponding depletion of the product, dTMP, and subsequently dTTP.[4][5] This imbalance in deoxynucleotide pools can lead to the misincorporation of uracil (B121893) into DNA, triggering DNA damage responses and ultimately apoptosis. The elevation of plasma deoxyuridine has been used as a pharmacodynamic marker of TS inhibition in clinical trials of Plevitrexed.[2][6]
Cellular Uptake and Transport
(Rac)-Plevitrexed enters cancer cells through two primary transport mechanisms:
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The Reduced Folate Carrier (RFC): This is a ubiquitously expressed transporter responsible for the uptake of reduced folates.[1]
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The Alpha-Folate Receptor (α-FR): This receptor is overexpressed in a variety of tumors, including ovarian cancer, and has a high affinity for folates and their analogs.[1][7]
The ability to utilize both transport systems may contribute to its broad range of anti-tumor activity.[1] Plevitrexed has been shown to inhibit the transport of [³H]-methotrexate into L1210 and W1L2 cells with a Ki of approximately 1 µM, indicating its interaction with the RFC.[3]
Intracellular Fate and Metabolism
A defining characteristic of Plevitrexed is its nature as a non-polyglutamatable antifolate.[1][3][8] Polyglutamation, the addition of glutamate (B1630785) residues to folate analogs, is a mechanism that traps these drugs intracellularly and can increase their inhibitory potency against target enzymes. Because Plevitrexed does not undergo this process, its intracellular retention is shorter compared to polyglutamatable inhibitors.[4] This was a deliberate design strategy to potentially reduce toxicities associated with prolonged drug retention in normal tissues.[1] The lack of polyglutamation means that the parent compound is the active inhibitor of TS.
Detailed studies on the broader metabolic pathways of Plevitrexed within cancer cells are not extensively reported in the available literature. Its primary mechanism is centered on the direct inhibition of its target enzyme.
Mechanisms of Resistance
While Plevitrexed was designed to overcome resistance due to deficient polyglutamation, cancer cells can develop resistance to its cytotoxic effects through other mechanisms, largely extrapolated from studies of other thymidylate synthase inhibitors:
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Overexpression of Thymidylate Synthase: An increase in the cellular concentration of the target enzyme, TS, can effectively titrate out the inhibitor, requiring higher drug concentrations to achieve a cytotoxic effect.
-
Altered Drug Transport: Reduced expression or function of the reduced folate carrier (RFC) or the alpha-folate receptor (α-FR) can limit the intracellular accumulation of Plevitrexed, thereby diminishing its efficacy.
-
Mutations in Thymidylate Synthase: Alterations in the drug-binding site of TS could potentially reduce the binding affinity of Plevitrexed, leading to decreased inhibition.
Quantitative Data Summary
| Parameter | Value | Cell Line / Conditions | Reference |
| Ki (Thymidylate Synthase) | 0.44 nM | Not specified | [3] |
| IC50 (Cell Growth) | ~5-100 nM | Range for various human tumor cell lines | [4] |
| Ki (RFC Transport Inhibition) | ~1 µM | L1210 and W1L2 cells | [3] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of (Rac)-Plevitrexed in cancer cells.
Caption: Generalized workflow for Ki determination.
Caption: Generalized workflow for IC50 determination.
Experimental Protocols
Determination of Ki for Thymidylate Synthase Inhibition (Generalized Protocol)
This protocol is based on a spectrophotometric assay that measures the rate of dihydrofolate production, which is coupled to the TS-catalyzed reaction.
Materials:
-
Purified recombinant human thymidylate synthase (TS)
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(Rac)-Plevitrexed
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Deoxyuridine monophosphate (dUMP)
-
N⁵,N¹⁰-Methylenetetrahydrofolate (mTHF) as the cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM 2-mercaptoethanol, 25 mM MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of dUMP, mTHF, and (Rac)-Plevitrexed in appropriate solvents and dilute to working concentrations in the assay buffer.
-
Enzyme Reaction:
-
In a quartz cuvette, combine the assay buffer, a fixed concentration of TS, and varying concentrations of (Rac)-Plevitrexed.
-
Add a fixed, non-saturating concentration of dUMP.
-
Initiate the reaction by adding a saturating concentration of mTHF.
-
-
Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of dihydrofolate.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the reciprocal of the initial velocity versus the inhibitor concentration (Dixon plot) at different substrate concentrations.
-
Alternatively, use non-linear regression analysis of velocity versus substrate concentration data at different inhibitor concentrations to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition).
-
The Ki is determined from these analyses.
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Cell Growth Inhibition (IC50) Assay (Generalized MTT Protocol)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
(Rac)-Plevitrexed
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of (Rac)-Plevitrexed in culture medium and add to the wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values of the drug-treated wells to the vehicle control wells.
-
Plot the percentage of cell viability versus the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Competitive Folate Receptor Binding Assay (Generalized Protocol)
This assay determines the ability of Plevitrexed to compete with a radiolabeled folate for binding to the folate receptor on cancer cells.
Materials:
-
Folate receptor-positive cancer cell line (e.g., KB, IGROV-1)
-
Folate-free cell culture medium
-
[³H]Folic acid (or another suitable radiolabeled folate)
-
Unlabeled (Rac)-Plevitrexed
-
Unlabeled folic acid (as a positive control)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Culture folate receptor-positive cells to near confluency.
-
Competition Reaction:
-
Incubate the cells with a fixed, low concentration of [³H]folic acid and varying concentrations of unlabeled (Rac)-Plevitrexed or unlabeled folic acid.
-
Perform the incubation at 4°C to prevent internalization of the receptor-ligand complex.
-
-
Washing: After incubation, wash the cells extensively with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells (e.g., with a solution of NaOH).
-
Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specifically bound [³H]folic acid as a function of the logarithm of the competitor concentration ((Rac)-Plevitrexed or folic acid).
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled folate.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
References
- 1. ZD9331: discovery to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I trial of ZD9331, a water-soluble, nonpolyglutamatable, thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic/pharmacodynamic study of ZD9331, a nonpolyglutamatable inhibitor of thymidylate synthase, in a murine model following two curative administration schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Nonpolyglutamatable antifolates as inhibitors of thymidylate synthase (TS) and potential antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
